6-amino-4-[(4-methylphenyl)amino]-1,3,5-triazin-2(1H)-one
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Overview
Description
6-amino-4-[(4-methylphenyl)amino]-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of an amino group and a substituted phenyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-[(4-methylphenyl)amino]-1,3,5-triazin-2(1H)-one typically involves the substitution of one chloride ion in cyanuric chloride with 4-methylphenylamine. The reaction is carried out in the presence of a base, such as sodium carbonate, which acts as an acid scavenger to neutralize the hydrochloric acid formed during the reaction . The reaction is usually performed in an ice bath to control the temperature and ensure the selective substitution of the chloride ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, microwave irradiation can be employed to reduce reaction time and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
6-amino-4-[(4-methylphenyl)amino]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, Schiff bases, and reduced or oxidized forms of the original compound .
Scientific Research Applications
6-amino-4-[(4-methylphenyl)amino]-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-4-[(4-methylphenyl)amino]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The amino and phenyl groups allow it to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-amino-4-[(3-methylphenyl)amino]quinazoline: Similar structure but with a quinazoline ring instead of a triazine ring.
2-amino-4-(4-β-D-allopyranoside-phenyl)-6-3(4)-substituted phenylpyrimidines: Contains a pyrimidine ring and exhibits calming activity.
Uniqueness
6-amino-4-[(4-methylphenyl)amino]-1,3,5-triazin-2(1H)-one is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H11N5O |
---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
6-amino-4-(4-methylanilino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H11N5O/c1-6-2-4-7(5-3-6)12-9-13-8(11)14-10(16)15-9/h2-5H,1H3,(H4,11,12,13,14,15,16) |
InChI Key |
VQYQVRCJPCYLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)NC(=N2)N |
Origin of Product |
United States |
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